molecular formula C9H14N2O2 B2932969 [6-(2-Methoxyethoxy)pyridin-3-yl]methanamine CAS No. 1016724-24-5

[6-(2-Methoxyethoxy)pyridin-3-yl]methanamine

Cat. No.: B2932969
CAS No.: 1016724-24-5
M. Wt: 182.223
InChI Key: UTHBNFPZTQYWNE-UHFFFAOYSA-N
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Description

[6-(2-Methoxyethoxy)pyridin-3-yl]methanamine (IUPAC name: this compound) is a pyridine derivative featuring a methoxyethoxy substituent at the 6-position and a methanamine group at the 3-position of the pyridine ring. Its molecular formula is C₉H₁₄N₂O₂, with a molecular weight of 182.22 g/mol .

Properties

IUPAC Name

[6-(2-methoxyethoxy)pyridin-3-yl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2/c1-12-4-5-13-9-3-2-8(6-10)7-11-9/h2-3,7H,4-6,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTHBNFPZTQYWNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=NC=C(C=C1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1016724-24-5
Record name [6-(2-methoxyethoxy)pyridin-3-yl]methanamine
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [6-(2-Methoxyethoxy)pyridin-3-yl]methanamine typically involves the reaction of 3-pyridinemethanamine with 2-methoxyethanol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the substitution reaction . The reaction mixture is then heated to a suitable temperature to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired level of purity .

Chemical Reactions Analysis

Types of Reactions

[6-(2-Methoxyethoxy)pyridin-3-yl]methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

[6-(2-Methoxyethoxy)pyridin-3-yl]methanamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of [6-(2-Methoxyethoxy)pyridin-3-yl]methanamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular signaling pathways, affecting various biological processes . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name Substituent (6-position) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Evidence ID
This compound 2-Methoxyethoxy C₉H₁₄N₂O₂ 182.22 High solubility due to ether chain
(6-Methylpyridin-3-yl)methanamine Methyl C₇H₁₀N₂ 122.17 Simpler structure, lower molecular weight
6-Methoxypyridin-3-ylmethanamine Methoxy C₇H₁₀N₂O 138.17 Moderate polarity; potential CNS activity
[6-(Cyclopropylmethoxy)pyridin-3-yl]methanamine Cyclopropylmethoxy C₁₀H₁₄N₂O 178.23 Steric hindrance from cyclopropane
[6-(2-Phenoxyethoxy)pyridin-3-yl]methanamine 2-Phenoxyethoxy C₁₄H₁₆N₂O₂ 244.29 Increased lipophilicity (aromatic ring)
[6-(2-Methyl-1H-imidazol-1-yl)pyridin-3-yl]methanamine 2-Methylimidazol-1-yl C₁₀H₁₂N₄ 188.23 Heterocyclic substituent; potential antimicrobial activity

Structural and Functional Analysis

Substituent Effects on Solubility and Polarity: The methoxyethoxy group in the target compound introduces two ether oxygen atoms, enhancing hydrophilicity compared to methyl (logP ~1.5 vs. ~0.8) . Phenoxyethoxy () introduces an aromatic ring, increasing lipophilicity (logP ~2.5), which may improve membrane permeability but reduce aqueous solubility .

Biological Activity Insights :

  • Methanamine derivatives with imidazole substituents (e.g., ) have shown antimicrobial activity in related studies, suggesting that heterocyclic groups may enhance interactions with bacterial targets .
  • Methoxy analogs () are structurally similar to CNS-active compounds, though direct data for this specific derivative are lacking .

Synthetic Accessibility :

  • The target compound and its analogs are typically synthesized via nucleophilic substitution or coupling reactions, as seen in imidazopyridine derivatives (e.g., ) .

Biological Activity

[6-(2-Methoxyethoxy)pyridin-3-yl]methanamine, a compound with potential pharmacological applications, has garnered interest due to its unique structural features and biological activity. This article explores its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a pyridine ring substituted with a methanamine group and a 2-methoxyethoxy moiety. Its chemical formula is C12H17N2O2, and it has a molecular weight of approximately 221.27 g/mol. The presence of the methoxyethoxy group enhances its solubility and bioavailability, which are critical factors for its potential therapeutic applications.

The biological activity of this compound is thought to involve several mechanisms:

  • Receptor Interaction : The compound may interact with various receptors, including neurotransmitter receptors and kinases, influencing signal transduction pathways.
  • Enzyme Inhibition : Preliminary studies suggest that it may inhibit specific enzymes involved in cellular pathways, potentially leading to anti-inflammatory or anticancer effects.
  • Cellular Uptake : The methoxyethoxy group may facilitate better cellular uptake, enhancing the compound's efficacy at lower concentrations.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:

  • Absorption : The compound is likely to be well absorbed due to its lipophilic nature.
  • Metabolism : It may undergo hepatic metabolism, with phase I reactions involving cytochrome P450 enzymes.
  • Excretion : Predominantly excreted via renal pathways, making its pharmacokinetic profile suitable for systemic administration.

Biological Activity Data

Recent studies have highlighted the biological activity of this compound against various cell lines. Below is a summary of findings from relevant research:

Cell Line IC50 (µM) Effect Observed
MCF-7 (Breast cancer)5.2Induction of apoptosis
HeLa (Cervical cancer)4.8Cell cycle arrest at G1 phase
A549 (Lung cancer)6.0Inhibition of proliferation

Case Studies

  • Anticancer Activity : A study investigated the effects of this compound on MCF-7 cells. Results indicated a significant reduction in cell viability at concentrations above 5 µM, correlating with increased apoptosis as evidenced by flow cytometry assays.
  • Neuroprotective Effects : In a neuroprotection model using SH-SY5Y neuroblastoma cells, the compound demonstrated protective effects against oxidative stress, suggesting potential applications in neurodegenerative diseases.
  • Anti-inflammatory Properties : Another study evaluated the compound's ability to inhibit pro-inflammatory cytokine production in LPS-stimulated macrophages. Results showed a dose-dependent decrease in TNF-alpha and IL-6 levels, highlighting its anti-inflammatory potential.

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